molecular formula C9H27NSi3 B075434 Tris(trimethylsilyl)amine CAS No. 1586-73-8

Tris(trimethylsilyl)amine

Cat. No.: B075434
CAS No.: 1586-73-8
M. Wt: 233.57 g/mol
InChI Key: PEGHITPVRNZWSI-UHFFFAOYSA-N
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Description

Tris(trimethylsilyl)amine is a chemical compound with the formula (CH₃)₃Si)₃N. It is the simplest tris(trialkylsilyl)amine, where all three hydrogen atoms of ammonia are replaced by trimethylsilyl groups. This compound has garnered significant scientific interest due to its stability and role as an intermediate in chemical nitrogen fixation, which involves converting atmospheric nitrogen into organic substrates under normal conditions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Early attempts to synthesize tris(trimethylsilyl)amine from ammonia and trimethylchlorosilane were unsuccessful, even at temperatures as high as 500°C. The reaction typically stops at the stage of bis(trimethylsilyl)amine. this compound can be successfully synthesized by reacting the sodium salt of hexamethyldisilazane with trimethylchlorosilane, yielding an 80% product. The lithium salt of hexamethyldisilazane can also be used, but it results in lower yields of 50-60% .

Industrial Production Methods: Industrial production of this compound involves the reaction of lithium nitride with trimethylchlorosilane in a one-pot reaction using tetrahydrofuran as a solvent, achieving a 72% yield .

Chemical Reactions Analysis

Types of Reactions: Tris(trimethylsilyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized silylamine derivatives.

    Reduction: Different

Properties

IUPAC Name

[[bis(trimethylsilyl)amino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27NSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGHITPVRNZWSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27NSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061802
Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
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Molecular Weight

233.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1586-73-8
Record name 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine
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Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
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Record name Tris(trimethylsilyl)amine
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Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
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Record name Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-
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Record name 1,1,1-trimethyl-N,N-bis(trimethylsilyl)silylamine
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Record name NONAMETHYLTRISILAZANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tris(trimethylsilyl)amine?

A1: this compound has the molecular formula C9H27NSi3 and a molecular weight of 249.60 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have utilized various spectroscopic methods to elucidate the structure of this compound. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton and deuterium NMR have provided insights into the dynamic behavior of the molecule in solid state. [] This includes understanding the rotation of methyl and trimethylsilyl groups, as well as the overall molecular motion. []
  • Infrared (IR) Spectroscopy: IR spectroscopy has been instrumental in identifying characteristic vibrational frequencies associated with specific bonds within the molecule, such as N-Si and N-H bonds. [, , ]
  • Electron Diffraction: Electron diffraction studies in the gas phase have been crucial in determining the planar structure of the Si-N bonds in the molecule. []
  • Photoelectron Spectroscopy: Photoelectron spectroscopy has been employed to investigate the electronic structure and bonding properties of this compound and related silylamines. []

Q3: What is the significance of this compound in dinitrogen fixation research?

A3: this compound serves as a key product in the catalytic conversion of dinitrogen (N2) to more useful nitrogen-containing compounds. Several transition metal complexes, including those of titanium [], rhodium [], cobalt [, , , ], and rhenium [], have demonstrated the ability to catalyze this transformation, with this compound as a quantifiable product. [, , , , , , ]

Q4: How does the choice of transition metal influence the catalytic silylation of dinitrogen using this compound?

A4: Research indicates that the identity of the transition metal significantly impacts the catalytic efficiency for dinitrogen silylation. For instance, cobalt complexes generally outperform iron counterparts in terms of turnover number, highlighting the influence of the metal center on reaction outcomes. [, , , ]

Q5: Beyond dinitrogen fixation, what other synthetic applications utilize this compound?

A5: this compound exhibits versatility in organic synthesis:

  • Amide Base Precursor: It acts as a precursor for generating highly reactive amide bases in situ. When combined with fluoride sources like tetramethylammonium fluoride (TMAF) or cesium fluoride (CsF), it generates amide bases capable of deprotonating heteroarenes [, ] and facilitating various coupling reactions. [, ]
  • Borane Chemistry: this compound reacts with monohaloboranes, leading to the formation of (trimethylsilyl)aminoboranes. [, ]
  • Selenide Synthesis: It is employed in the preparation of selenenyl azides and triselenenamides by reacting with selenenyl chlorides. []

Q6: Are there any examples where this compound participates in the formation of unusual chemical bonds?

A6: Yes, this compound has been used in the synthesis of tellurium nitride chloride, demonstrating its utility in accessing compounds with unique Te-N bonds. []

Q7: Has there been research exploring the effects of structural modifications on the reactivity of this compound?

A7: While this compound is the most widely studied compound in its class, researchers have investigated the properties of related silylamines. For instance, comparisons have been drawn between hexamethyldisiloxane and this compound, examining the impact of structural variations on their respective properties. [] This exploration provides valuable insights into structure-activity relationships within this class of compounds.

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